molecular formula C12H14F3N3O2 B2574395 N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide CAS No. 2034400-38-7

N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide

Cat. No.: B2574395
CAS No.: 2034400-38-7
M. Wt: 289.258
InChI Key: GMKOUAATHXJCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Ether Formation: The pyridine intermediate is then reacted with an azetidine derivative under basic conditions to form the ether linkage.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide: shares similarities with other trifluoromethylated pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azetidine ring, in particular, differentiates it from other trifluoromethylated compounds, potentially offering unique interactions with biological targets and novel applications in various fields.

Properties

IUPAC Name

N-ethyl-3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-2-16-11(19)18-6-8(7-18)20-10-5-3-4-9(17-10)12(13,14)15/h3-5,8H,2,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKOUAATHXJCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC(C1)OC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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